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Compound of Interest

Compound Name: Tetrahydroharmine

Cat. No.: B1220023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of the principal harmala

alkaloids: harmine, harmaline, and tetrahydroharmine (THH). The information is compiled

from preclinical toxicology studies and clinical trials to support research and drug development

efforts.

Executive Summary
Harmala alkaloids, primarily known as reversible inhibitors of monoamine oxidase A (MAO-A),

present a complex safety profile. While their reversible nature suggests a lower risk of

tyramine-induced hypertensive crises ("cheese syndrome") compared to irreversible MAOIs,

significant safety concerns remain, particularly regarding drug-drug interactions and dose-

dependent toxicity.[1][2] Harmine has been the most studied, with a recent Phase 1 clinical trial

establishing a maximum tolerated dose in humans.[3][4] Harmaline is noted for its more potent

hallucinogenic effects and potential for neurotoxicity at high doses.[2] Tetrahydroharmine's

safety profile is the least characterized, but it is known to be a serotonin reuptake inhibitor in

addition to its MAO-A inhibition, creating a distinct profile of risk.[5][6]

Quantitative Safety Data
The following table summarizes the key quantitative safety metrics for harmine, harmaline, and

tetrahydroharmine derived from animal studies and human clinical trials.
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Parameter Harmine Harmaline
Tetrahydrohar
mine (THH)

Source

LD₅₀ (Median

Lethal Dose)

87 mg/kg (Rat,

Intraperitoneal)2

00 mg/kg (Rat,

Subcutaneous)2

6.9 mg/kg (In

vivo, unspecified)

Data not

specifically

available in

reviewed

literature. Toxicity

is generally

considered

comparable to

other harmala

alkaloids.

Data not

specifically

available.

Toxicity is

presumed to be

similar to other

harmala

alkaloids.[5]

[7][8]

Maximum

Tolerated Dose

(MTD) - Human

~2.7 mg/kg

(Oral)

Not established

in formal clinical

trials.

Not established

in formal clinical

trials.

[3][4]

Primary

Mechanism of

Action

Reversible

Inhibitor of MAO-

A (RIMA)

Potent

Reversible

Inhibitor of MAO-

A (RIMA)

Reversible

Inhibitor of MAO-

A

(RIMA)Serotonin

Reuptake

Inhibitor (SRI)

[1][5][9]

Common

Adverse Effects

(Human)

Nausea &

Vomiting (>2.7

mg/kg)Drowsines

s,

DizzinessImpaire

d

ConcentrationAta

xia,

TremorsHypoten

sion, Bradycardia

Vivid

Hallucinations (at

300-400 mg oral

doses)Physical

DiscomfortPurgat

ive (at high

doses)

Psychoactive

effects are

reported to be

similar to other

harmala

alkaloids, but

about one-third

as potent as

harmaline.[5][10]

[1][3][4][8]

Key Safety Risks Serotonin

SyndromeHypert

ensive Crisis

(with

Serotonin

SyndromeHypert

ensive

CrisisPotential

Serotonin

Syndrome

(elevated risk

due to dual

[2][5][7][11]
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tyramine/sympat

homimetics)Drug

-drug interactions

(CYP450

enzymes)

for Neurotoxicity

(high doses,

preclinical)

MAOI/SRI

action)Hypertens

ive Crisis

Signaling Pathway: MAO-A Inhibition
Harmala alkaloids exert their primary pharmacological effect by inhibiting monoamine oxidase A

(MAO-A). This enzyme is responsible for the degradation of monoamine neurotransmitters

such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA), as well as the dietary

amine tyramine. By reversibly binding to MAO-A, harmala alkaloids prevent this degradation,

leading to increased synaptic availability of these neurotransmitters. This mechanism underlies

both their potential therapeutic applications and their significant safety risks, such as serotonin

syndrome and hypertensive crisis.
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Caption: Mechanism of MAO-A inhibition by harmala alkaloids, increasing neurotransmitter

levels.

Comparative Risks and Interactions
The primary safety concern for all harmala alkaloids is their interaction with other substances

due to MAO inhibition.

Serotonin Syndrome: Combining harmala alkaloids with other serotonergic agents (e.g.,

SSRIs, SNRIs, triptans) can lead to a potentially fatal condition characterized by cognitive,

autonomic, and somatic symptoms.[12] Tetrahydroharmine may pose a heightened risk due

to its dual mechanism as both a MAO-A inhibitor and a serotonin reuptake inhibitor.[5]

Hypertensive Crisis: Although the risk is lower than with irreversible MAOIs, co-ingestion of

high-tyramine foods (e.g., aged cheeses, cured meats) or sympathomimetic drugs (e.g.,

pseudoephedrine) can still precipitate a dangerous increase in blood pressure.[2]

CNS Depression: When combined with other CNS depressants like alcohol,

benzodiazepines, or opioids, harmala alkaloids can cause additive sedative effects.

CYP450 Interactions: Harmala alkaloids have been shown to interact with various

cytochrome P450 enzymes, which can alter the metabolism of a wide range of

pharmaceuticals.[11][13]
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Caption: Logical relationship of key safety risks associated with each harmala alkaloid.

Experimental Protocols
The safety data presented in this guide are derived from established toxicological and clinical

study designs.

This protocol is a generalized representation of studies conducted to determine the LD₅₀ and

identify acute toxic effects of harmala alkaloids in animal models.

Objective: To determine the median lethal dose (LD₅₀) and observe signs of acute toxicity

following a single high dose.

Animal Model: Wistar or Sprague-Dawley rats, or Albino mice, typically separated by sex.[14]

[15][16]

Methodology:

Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one

week.
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Grouping: Animals are divided into several dose groups and a control group (typically 5-10

animals per group).

Substance Preparation: The alkaloid is dissolved in a suitable vehicle (e.g., saline,

methanol/saline solution).[15]

Administration: A single dose is administered via a specific route (e.g., intraperitoneal, oral

gavage, subcutaneous).

Observation: Animals are observed continuously for the first few hours and then

periodically for up to 14 days. Observations include clinical signs of toxicity (e.g., tremors,

convulsions, changes in locomotor activity), morbidity, and mortality.[14][16]

Endpoint Analysis: The LD₅₀ is calculated using statistical methods (e.g., Probit analysis).

At the end of the study, surviving animals may be euthanized for gross necropsy and

histopathological examination of major organs.[15][17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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